Methyl 4-amino-3-bromo-5-nitrobenzoate
Overview
Description
“Methyl 4-amino-3-bromo-5-nitrobenzoate” is a chemical compound with the CAS Number: 105655-17-2 . It has a molecular weight of 275.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-3-bromo-5-nitrobenzoate” is C8H7BrN2O4 . The InChI Code is 1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-bromo-5-nitrobenzoate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 4-amino-3-bromo-5-nitrobenzoate is utilized in the synthesis of complex organic compounds. For example, its derivatives have been used in the synthesis of chlorantraniliprole, an insecticide, through a series of reactions including esterification, reduction, and chlorination (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- It is also involved in Fischer esterification reactions, a foundational experiment in organic chemistry courses. The process results in a bright-yellow solid which is purified using liquid–liquid extraction and monitored by color change (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).
Molecular Structure and Hydrogen Bonding
- Studies on molecular structures reveal that methyl 4-amino-3-bromo-5-nitrobenzoate exhibits a polarized structure in its nitroaniline portion. The molecules are linked into chains and rings by combinations of hydrogen bonds, indicating its potential in forming complex molecular structures (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Synthesis of Pharmaceutical Intermediates
- The compound is employed in the synthesis of pharmaceutical intermediates. For instance, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, synthesized from a similar compound, shows the versatility of methyl 4-amino-3-bromo-5-nitrobenzoate in pharmaceutical synthesis processes (Ren Li-jun, 2008).
Application in Organic Photochemistry
- In the field of organic photochemistry, derivatives of methyl 4-amino-3-bromo-5-nitrobenzoate are used in the synthesis of zinc phthalocyanine with potential applications in photodynamic therapy for cancer treatment. This highlights its role in developing novel therapeutic agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Environmental Implications
- The compound is also relevant in environmental studies, particularly in the microbial transformation of nitroaromatic compounds in sewage effluent. This research suggests the importance of understanding the transformations of such compounds due to their persistence and potentialtoxicity (L. E. Hallas, M. Alexander, 1983).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLMEWWYBJZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546718 | |
Record name | Methyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromo-5-nitrobenzoate | |
CAS RN |
105655-17-2 | |
Record name | Methyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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